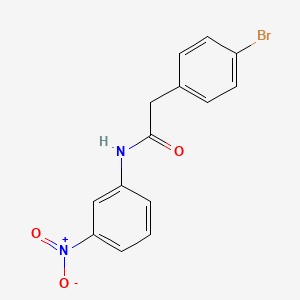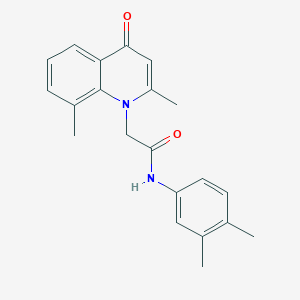![molecular formula C15H15N3OS2 B5783777 4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)(methyl)amino]phenol](/img/structure/B5783777.png)
4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)(methyl)amino]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)(methyl)amino]phenol is a chemical compound that has been gaining attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as MTT, and it is widely used in biochemical and physiological studies.
Wirkmechanismus
MTT is reduced by mitochondrial dehydrogenases in living cells to form a blue formazan product. The reduction of MTT is dependent on the activity of mitochondrial dehydrogenases, which are present in living cells. The blue formazan product is insoluble in water and is trapped within the cells. The amount of formazan produced is proportional to the number of viable cells in the culture.
Biochemical and Physiological Effects:
MTT has been shown to have a minimal effect on the biochemical and physiological properties of cells. It is not toxic to cells and does not affect cell growth or metabolism. The reduction of MTT is an indicator of the metabolic activity of cells, which is closely related to cell viability and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
MTT is a widely used colorimetric assay for measuring cell viability and proliferation. It is a simple, rapid, and reliable method that can be performed in a 96-well plate format. The assay is non-radioactive and does not require any specialized equipment. However, the assay has some limitations. MTT is not suitable for measuring cell death, as the reduction of MTT can occur in dead cells. The assay is also affected by compounds that interfere with mitochondrial dehydrogenases, such as some drugs and toxins.
Zukünftige Richtungen
There are several future directions for research on MTT. One area of interest is the development of new assays that can measure cell viability and proliferation more accurately and reliably. Another area of interest is the use of MTT in the development of new drugs and therapies for various diseases. MTT can be used to screen compounds for their cytotoxicity and to evaluate the efficacy of drugs in preclinical studies. Additionally, MTT can be used in the development of new diagnostic tools for diseases such as cancer, where cell viability and proliferation are important indicators.
Synthesemethoden
The synthesis of MTT involves the reaction of 2-methyl-4,5-diaminobenzene-1,3-disulfonic acid with thioacetamide and formaldehyde. The resulting product is then treated with methyl iodide to obtain MTT. This synthesis method has been widely used in laboratories and has been optimized to produce high yields of MTT.
Wissenschaftliche Forschungsanwendungen
MTT is widely used in scientific research, particularly in the field of cell biology. It is commonly used as a colorimetric assay to measure cell viability and proliferation. MTT is reduced by mitochondrial dehydrogenases in living cells to form a blue formazan product, which can be quantified by spectrophotometry. This assay is widely used to evaluate the cytotoxicity of drugs and other compounds on cells.
Eigenschaften
IUPAC Name |
4-[[4-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]-methylamino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS2/c1-9-14(21-10(2)16-9)13-8-20-15(17-13)18(3)11-4-6-12(19)7-5-11/h4-8,19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHQMAYXALFQCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=CSC(=N2)N(C)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2',4'-Dimethyl-4,5'-bi-1,3-thiazol-2-yl)(methyl)amino]phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(6-oxo-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-3-yl)oxy]acetamide](/img/structure/B5783702.png)

![1-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-5-fluoro-2-methylphenyl]ethanone](/img/structure/B5783718.png)
![benzyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B5783723.png)
![5-[(diphenylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5783735.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-methylbenzamide](/img/structure/B5783743.png)

![1-[(2-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5783766.png)

![2-{4-[3-(4-methylphenyl)acryloyl]-1-piperazinyl}pyrimidine](/img/structure/B5783772.png)



![4,4'-[thiobis(methylene)]bis(5-methyl-2-furoic acid)](/img/structure/B5783799.png)